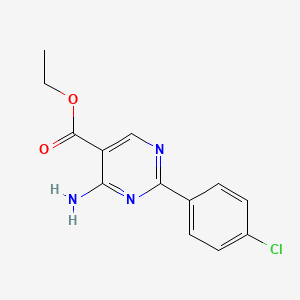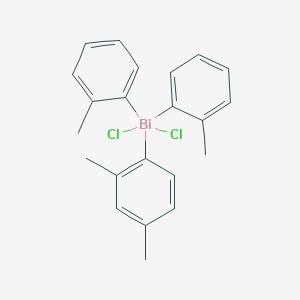
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- is an organobismuth compound known for its unique chemical properties and potential applications in various fields. This compound features a bismuth atom bonded to two chlorine atoms, a 2,4-dimethylphenyl group, and two 2-methylphenyl groups. The presence of these aromatic groups contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with the corresponding aryl lithium reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
BiCl3+2LiC6H4(CH3)2→BiCl2(C6H4(CH3)2)2+2LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
科学研究应用
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The bismuth center acts as a Lewis acid, activating substrates for nucleophilic attack. The aromatic groups provide stability and influence the reactivity of the compound.
相似化合物的比较
Similar Compounds
- Bismuth trichloride
- Bismuth subsalicylate
- Bismuth oxychloride
Uniqueness
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- is unique due to its specific combination of aromatic groups and chlorine atoms, which confer distinct reactivity and stability. Compared to other bismuth compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
属性
CAS 编号 |
823213-35-0 |
|---|---|
分子式 |
C22H23BiCl2 |
分子量 |
567.3 g/mol |
IUPAC 名称 |
dichloro-(2,4-dimethylphenyl)-bis(2-methylphenyl)bismuth |
InChI |
InChI=1S/C8H9.2C7H7.Bi.2ClH/c1-7-4-3-5-8(2)6-7;2*1-7-5-3-2-4-6-7;;;/h3-4,6H,1-2H3;2*2-5H,1H3;;2*1H/q;;;+2;;/p-2 |
InChI 键 |
RLBQIDXYLKVQSS-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1)[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


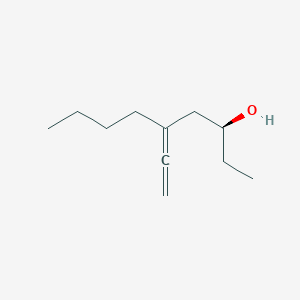
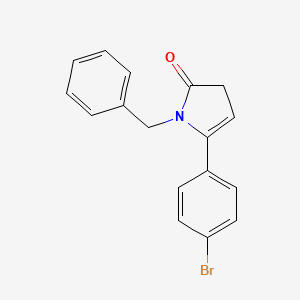
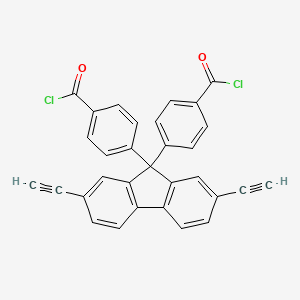
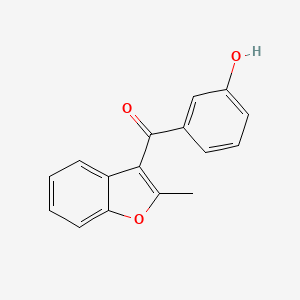

![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
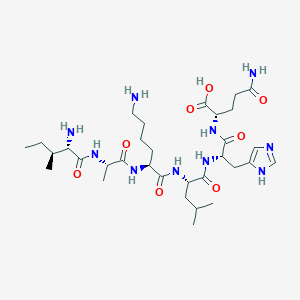
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)


![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)

